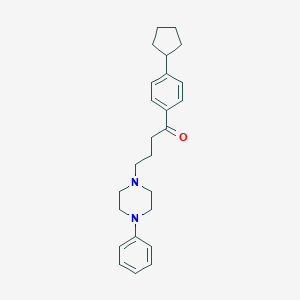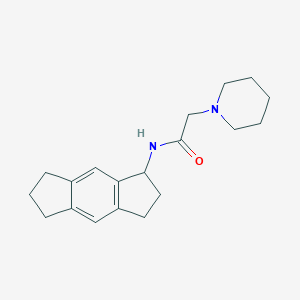
1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one is a complex organic compound that belongs to the class of ketones. This compound features a butanone backbone with substituted phenyl and piperazinyl groups, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the phenyl and cyclopentyl groups through Friedel-Crafts acylation or alkylation reactions. The final step often involves the formation of the butanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing high-purity reagents and catalysts to ensure the desired product yield and purity. The process would be optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Could be used in the manufacture of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- 1-Butanone, 1-(4-methylphenyl)-4-(4-phenyl-1-piperazinyl)-
- 1-Butanone, 1-(4-cyclohexylphenyl)-4-(4-phenyl-1-piperazinyl)-
- 1-Butanone, 1-(4-ethylphenyl)-4-(4-phenyl-1-piperazinyl)-
Uniqueness
1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties, affecting its reactivity and interactions with biological targets.
特性
CAS番号 |
112446-85-2 |
|---|---|
分子式 |
C25H32N2O |
分子量 |
376.5g/mol |
IUPAC名 |
1-(4-cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C25H32N2O/c28-25(23-14-12-22(13-15-23)21-7-4-5-8-21)11-6-16-26-17-19-27(20-18-26)24-9-2-1-3-10-24/h1-3,9-10,12-15,21H,4-8,11,16-20H2 |
InChIキー |
XOXYCYRGXBUQJF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-7-fluoro-11H-dibenzo[b,e][1,4]oxathiepine](/img/structure/B374631.png)
![1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine](/img/structure/B374635.png)
![4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B374637.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374638.png)
![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)
![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B374643.png)
![2-[(2-Fluorophenyl)sulfanyl]benzaldehyde](/img/structure/B374645.png)
![[4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl]acetic acid](/img/structure/B374649.png)
![2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)-N,N-dimethylethanamine](/img/structure/B374650.png)
![1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374652.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-5-(dimethylamino)pentanenitrile](/img/structure/B374654.png)
![1-(3-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374655.png)
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B374656.png)
